1-[1-[(2-Methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]cyclopropane-1-carboxylic acid
Description
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Properties
IUPAC Name |
1-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-8-4-5-9(14)13(6-7-13)10(15)16/h9H,4-8H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPFKNZBKOHQPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2(CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[1-[(2-Methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]cyclopropane-1-carboxylic acid is a complex organic compound that has garnered attention in various fields of biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a cyclopropane ring fused with a pyrrolidine moiety and an ester functional group. The molecular formula is with a molecular weight of approximately 299.37 g/mol. Its structural complexity allows for diverse interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 299.37 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within biological systems. It may modulate signaling pathways that are crucial for cellular functions, including:
- Receptor Binding : The compound may act as an agonist or antagonist for certain receptors, influencing physiological responses.
- Enzyme Inhibition : It can inhibit enzymes involved in metabolic pathways, potentially leading to altered cellular metabolism.
These interactions suggest a potential role in therapeutic applications, particularly in areas such as neuropharmacology and cancer treatment.
Biological Activity and Therapeutic Applications
Research has indicated several potential therapeutic applications for this compound:
- Neurological Disorders : Studies have shown that compounds with similar structures exhibit neuroprotective effects, suggesting that this compound may also provide benefits in treating neurodegenerative diseases.
- Cancer Treatment : The ability to inhibit specific enzymes could be leveraged in developing anti-cancer therapies. Preliminary studies indicate that it may affect tumor growth and proliferation.
- Pain Management : Due to its interaction with pain pathways, it may serve as a novel analgesic agent.
Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:
Study 1: Neuroprotective Effects
A study focused on the neuroprotective properties of similar pyrrolidine derivatives demonstrated significant reductions in neuronal cell death under oxidative stress conditions. The mechanism was linked to the inhibition of apoptotic pathways.
Study 2: Anti-Cancer Activity
Research involving related compounds showed promising anti-cancer activity in vitro, where cell lines exhibited reduced viability when treated with these compounds. The study highlighted the importance of structural modifications in enhancing efficacy.
Study 3: Analgesic Properties
A pharmacological evaluation revealed that structurally similar compounds displayed significant analgesic effects in animal models, suggesting that this compound could also be effective in pain management strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
